molecular formula C24H20F2N4O2S B2508566 N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476450-91-6

N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2508566
CAS No.: 476450-91-6
M. Wt: 466.51
InChI Key: LCRVJVCCBYPANM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazole derivative characterized by a triazole core substituted with two 4-fluorophenyl groups, a benzylsulfanyl moiety, and a 4-methoxybenzamide side chain. The 4-methoxybenzamide group is a common pharmacophore in drug design, often contributing to solubility and intermolecular interactions via hydrogen bonding .

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F2N4O2S/c1-32-21-12-4-17(5-13-21)23(31)27-14-22-28-29-24(30(22)20-10-8-19(26)9-11-20)33-15-16-2-6-18(25)7-3-16/h2-13H,14-15H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRVJVCCBYPANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and methoxybenzamide groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of specific bonds within the molecule

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide exhibit promising anticancer properties. The triazole ring is known for its role in enhancing the cytotoxicity of various derivatives against cancer cell lines.

Case Studies and Findings

  • A study focusing on Mannich bases, which include triazole derivatives, demonstrated their effectiveness against several cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant cytotoxicity .
  • Another investigation highlighted that triazole-based compounds could induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent. The presence of the fluorophenyl and sulfanyl groups may contribute to its activity against various pathogens.

Research Insights

  • Triazoles are frequently utilized in developing antifungal agents. Their mechanism often involves inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis .
  • Studies have reported that certain derivatives of triazoles possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties.

Structural Feature Impact on Activity
4-Fluorophenyl GroupEnhances lipophilicity and biological activity
Sulfanyl LinkageMay contribute to increased potency against microbes
Triazole RingCritical for anticancer and antifungal activities

Mechanism of Action

The mechanism of action of N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, leading to the inhibition or activation of specific biochemical pathways. The triazole ring and fluorophenyl groups play a crucial role in the binding affinity and specificity of the compound towards its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a class of 1,2,4-triazole-3-thioethers, which are widely explored for their antimicrobial, antiviral, and anti-inflammatory properties. Below is a comparative analysis with structurally related analogs:

Compound Core Structure Substituents Key Functional Groups Biological Activity Reference
Target Compound 1,2,4-Triazole 4-Fluorophenyl (positions 4 and 5), benzylsulfanyl, 4-methoxybenzamide -C=S, -OCH₃, -F Not explicitly reported (inferred: potential enzyme inhibition)
N-[[4-Cyclohexyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide 1,2,4-Triazole Cyclohexyl (position 4), benzylsulfanyl, 4-methoxybenzamide -C=S, -OCH₃, -F Improved lipophilicity due to cyclohexyl group
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide 1,2,4-Triazole 4-Chlorophenyl, 4-methylphenyl, indazole-acetamide -Cl, -CH₃, -NH-indazole Antimicrobial (MIC: 2–8 µg/mL against S. aureus)
(E)-4-(4-Hydroxy-3-methoxyphenylimino)-5-ethyl-4H-1,2,4-triazole-3-propanethiol 1,2,4-Triazole Hydroxy-methoxyphenyl, ethyl, propanethiol -OH, -OCH₃, -SH Neuraminidase inhibition (IC₅₀: 6.86 µg/mL)

Physicochemical Properties

Property Target Compound N-Cyclohexyl Analog () Chlorophenyl-Indazole Analog ()
LogP ~3.5 (predicted) ~4.2 (higher lipophilicity) ~2.8 (polar indazole group)
Solubility Moderate (DMSO >10 mM) Low (DMSO <5 mM) High (aqueous solubility due to -NH group)
Hydrogen Bond Acceptors 6 5 7

Biological Activity

N-{[4-(4-fluorophenyl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a compound that belongs to the 1,2,4-triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{N 4 4 fluorophenyl 5 4 fluorophenyl methyl sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide}}

This structure features a triazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine atoms and a methoxy group potentially enhances its lipophilicity and biological activity.

Antimicrobial Activity

  • Antibacterial Properties :
    • Compounds containing the 1,2,4-triazole moiety have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of triazoles demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.125 μg/mL to 16 μg/mL .
  • Antifungal Activity :
    • The triazole scaffold is also recognized for its antifungal properties. Studies have indicated that triazole derivatives exhibit potent activity against Candida albicans, with some compounds showing MIC values comparable to standard antifungal agents like fluconazole .

Anticancer Activity

Recent research highlights the potential of triazole derivatives in cancer therapy. A study identified a novel anticancer compound through screening that included triazole derivatives, demonstrating significant cytotoxic effects on various cancer cell lines . The mechanism of action often involves the inhibition of specific enzymes critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Fluorine Substitution : The presence of fluorine atoms enhances metabolic stability and increases binding affinity to biological targets.
  • Sulfanyl Group : This moiety may play a crucial role in the compound's interaction with enzymes or receptors involved in microbial resistance mechanisms.
  • Methoxy Group : Contributes to lipophilicity, which can improve cellular uptake and bioavailability.

Case Studies

  • Antibacterial Screening :
    • A series of 1,2,4-triazole derivatives were evaluated for their antibacterial properties against clinically relevant strains. One derivative exhibited an MIC of 8 μg/mL against Bacillus cereus, indicating strong antibacterial potential .
  • Anticancer Evaluation :
    • In vitro studies on multicellular spheroids revealed that certain triazole-based compounds significantly inhibited tumor growth in various cancer models. The most active compounds demonstrated IC50 values in the low micromolar range .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.